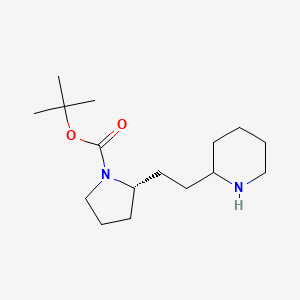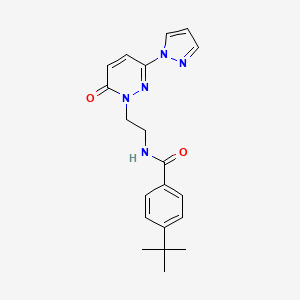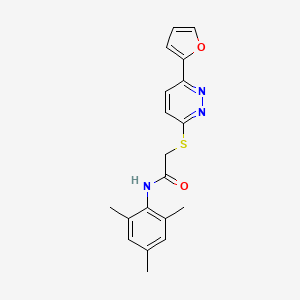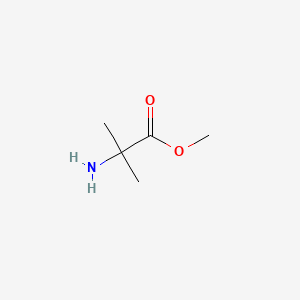![molecular formula C28H26N6O6S B2523804 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 901756-28-3](/img/structure/B2523804.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C28H26N6O6S and its molecular weight is 574.61. The purity is usually 95%.
BenchChem offers high-quality 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Research has explored the synthesis and chemical properties of various triazoloquinazoline derivatives and related compounds. For example, the synthesis of dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through three-component condensation highlights the interest in developing novel compounds with potential therapeutic applications (Shikhaliev et al., 2005). Similarly, studies on the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and their antimicrobial evaluation indicate a broad interest in these compounds for pharmaceutical research (El‐Kazak & Ibrahim, 2013).
Anticancer and Antimicrobial Activities
Several studies have been conducted on the biological activities of triazoloquinazoline derivatives. For instance, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have shown promising antioxidant and anticancer activities (Tumosienė et al., 2020). The synthesis and evaluation of quinazoline derivatives for antimicrobial and nematicidal activities also underline the potential of such compounds in addressing various biological targets (Reddy, Kumar & Sunitha, 2016).
Methodological Developments
Research into the development of quality control methods for triazolo[4,3-a]quinazoline derivatives as potential antimalarial agents points to the significance of these compounds in medicinal chemistry and pharmaceutical research (Danylchenko et al., 2018). This work is crucial for advancing the drug development process by ensuring the quality and efficacy of new pharmaceuticals.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-c]quinazolin-5-ones, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the 1,2,4-triazolo[1,5-c]quinazolin-5-one moiety in its structure suggests that it may interact with its targets through hydrogen bonding and dipole interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Result of Action
Based on the pharmacological activities associated with similar compounds, it may induce changes in cell proliferation, inflammation, oxidative stress, and enzymatic activity . These changes could potentially result in the observed anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects.
Propriétés
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O6S/c1-5-24(27(35)29-17-7-6-8-19(13-17)38-2)41-28-30-21-15-23(40-4)22(39-3)14-20(21)26-31-25(32-33(26)28)16-9-11-18(12-10-16)34(36)37/h6-15,24H,5H2,1-4H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGEXUUUULZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylhexyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2523723.png)
![(2Z)-3-(4-chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2523724.png)
![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)



![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2523737.png)
![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2523740.png)



